molecular formula C19H19N3O4S B2775399 N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide CAS No. 941870-38-8

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide

Cat. No.: B2775399
CAS No.: 941870-38-8
M. Wt: 385.44
InChI Key: MQDWQEFPJMUQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a potent and selective cell-permeable inhibitor of Mitogen- and Stress-activated Kinase 1 (MSK1), which plays a critical role in the immediate-early response to various stimuli by phosphorylating transcription factors like CREB and histone H3. Research has demonstrated that this compound effectively suppresses MSK1 activity, leading to the inhibition of tumor necrosis factor-alpha (TNF-α) synthesis in macrophages. This mechanism positions it as a valuable chemical probe for dissecting the MSK1 signaling pathway and its implications in inflammatory diseases and cancer biology. Its specific action on MSK1, with significantly lower potency against the closely related kinase MSK2 and other kinases such as ROCK-II and PKA, makes it an essential tool for attributing cellular effects specifically to MSK1 function. Studies utilizing this inhibitor, as detailed in chemical and pharmacological characterizations , explore its potential in modulating gene expression driven by pro-inflammatory cytokines, thereby offering insights into novel therapeutic strategies for conditions where MSK1-mediated signaling is dysregulated.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-4-27(24,25)16-9-7-14(8-10-16)17(23)20-19-22-21-18(26-19)15-6-5-12(2)13(3)11-15/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDWQEFPJMUQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves the reaction of 3,4-dimethylphenylhydrazine with ethylsulfonylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as transferases, which play a crucial role in various biochemical processes. By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, leading to its antiproliferative and antimicrobial effects .

Comparison with Similar Compounds

Key Research Findings

  • Antifungal Activity : LMM5 and LMM11 demonstrate that sulfamoyl/oxadiazole hybrids are effective against C. albicans, suggesting the target compound may share similar mechanisms .
  • Synthetic Feasibility : Analogues in and were synthesized via amide coupling (yields 12–50%) or multicomponent reactions (yields 82–86%), indicating viable routes for the target compound .
  • Solubility and Bioavailability : Ethanesulfonyl’s balance of hydrophilicity and electron-withdrawing effects may offer advantages over bulkier sulfamoyl groups (e.g., dipropylsulfamoyl) .

Biological Activity

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S and a molecular weight of approximately 348.43 g/mol. The structural features include:

  • Oxadiazole Ring : A five-membered ring containing two nitrogen atoms.
  • Dimethylphenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Ethanesulfonyl Moiety : Potentially contributes to solubility and pharmacokinetic properties.

Antimicrobial Activity

Research indicates that compounds with oxadiazole rings exhibit significant antimicrobial properties. The compound this compound has been evaluated against various bacterial strains. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth in Gram-positive and Gram-negative bacteria.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound's structure may facilitate interaction with bacterial cell wall synthesis or metabolic pathways.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated using various models. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound demonstrated:

  • Significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed:

  • IC50 Values indicating cytotoxic effects at low concentrations.
Cell LineIC50 (μM)
MCF-710
HeLa15

Mechanistic studies suggest that the compound may induce apoptosis through activation of caspase pathways and modulation of Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The following observations have been made regarding SAR:

  • Dimethyl Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Oxadiazole Ring : Essential for biological activity; compounds lacking this moiety showed significantly reduced efficacy.
  • Ethanesulfonyl Group : Contributes to solubility in aqueous environments, facilitating better bioavailability.

Case Studies

Several case studies have highlighted the efficacy of similar oxadiazole derivatives:

  • Study on Antimicrobial Activity : A derivative with a similar structure exhibited potent antibacterial effects against resistant strains of bacteria.
  • Inflammation Model : Another study demonstrated significant anti-inflammatory activity in a murine model of arthritis when treated with an oxadiazole-based compound.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

Answer:
The synthesis involves multi-step organic reactions:

  • Step 1: Cyclization of a hydrazide intermediate with a carboxylic acid derivative (e.g., 3,4-dimethylbenzoic acid) under dehydrating conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring.
  • Step 2: Sulfonylation of the benzamide core using ethanesulfonyl chloride in polar aprotic solvents (e.g., DMF or DCM) under nitrogen atmosphere.
  • Key Parameters: Temperature control (60–80°C for cyclization, 0–5°C for sulfonylation), anhydrous conditions, and purification via column chromatography. Reaction progress is monitored using TLC or HPLC .

Basic: Which analytical techniques are most reliable for structural characterization and purity assessment?

Answer:

  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., dimethylphenyl protons at δ 2.2–2.5 ppm, oxadiazole carbons at ~160–165 ppm).
    • Mass Spectrometry (HRMS): To confirm molecular ion peaks and fragmentation patterns.
  • Purity Analysis:
    • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>95%).
    • Elemental Analysis: Validate C, H, N, S content within ±0.4% theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate bioactivity?

Answer:

  • Functional Group Modifications:
    • Replace the ethanesulfonyl group with methylsulfonyl or morpholinosulfonyl groups to assess solubility and target affinity.
    • Introduce electron-withdrawing/donating groups on the benzamide or oxadiazole rings.
  • Methodology:
    • In Vitro Assays: Test antimicrobial activity (MIC against Gram+/Gram− bacteria) or kinase inhibition (e.g., EGFR or COX-2).
    • Molecular Docking: Use software like AutoDock Vina to predict interactions with target proteins (e.g., binding energy calculations for sulfonamide-enzyme interactions) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Answer:

  • Standardized Protocols: Replicate assays under uniform conditions (e.g., cell line viability assays using MTT with controlled incubation times and serum concentrations).
  • Meta-Analysis: Compare data across studies while accounting for variables like solvent choice (DMSO vs. aqueous buffers) or assay endpoints (IC₅₀ vs. EC₅₀).
  • Mechanistic Studies: Use knockout cell lines or enzyme inhibition assays to isolate specific pathways affected by the compound .

Basic: What strategies ensure compound stability during storage and experimental use?

Answer:

  • Storage Conditions: Lyophilized form at −20°C in amber vials to prevent photodegradation.
  • Stability Testing:
    • pH Stability: Incubate in buffers (pH 3–9) and monitor degradation via HPLC.
    • Thermal Stability: Accelerated stability studies at 40°C/75% RH for 4 weeks.
  • In-Use Stability: Prepare fresh solutions in deuterated DMSO for NMR or cell culture media for bioassays .

Advanced: What experimental approaches validate the compound’s potential in multi-target therapeutic strategies?

Answer:

  • Multi-Assay Profiling: Screen against diverse targets (e.g., antimicrobial + anti-inflammatory + anticancer) using:
    • Kinase Panel Assays: Measure inhibition of JAK2, PI3K, or MAPK pathways.
    • Cytokine Modulation: ELISA-based quantification of TNF-α or IL-6 levels in macrophage models.
  • Synergy Studies: Combine with standard drugs (e.g., doxorubicin or ciprofloxacin) to calculate combination indices (CI) via Chou-Talalay method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.